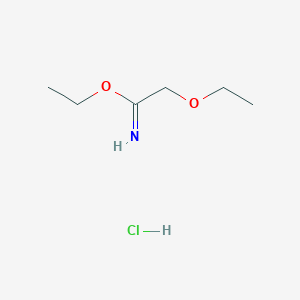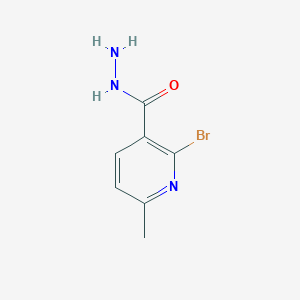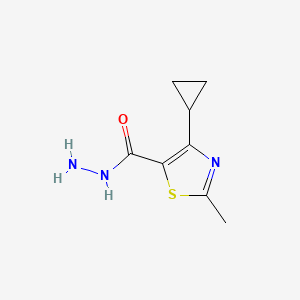
Ethyl 2-ethoxyacetimidate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethoxyacetimidate hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a crystalline powder that is soluble in water and has a melting point of 112-114°C . This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ethyl 2-ethoxyacetimidate hydrochloride typically involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process begins by adding ethyl acetoacetate to a reactor, cooling it to a temperature between -5°C and 10°C, and then slowly adding sulfonyl chloride. The mixture is then heated to 20-25°C and allowed to react for about 4 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to minimize the generation of waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-ethoxyacetimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of ethanol to acetic acid using catalysts such as Au/TiO2.
Reduction: This reaction can be used to convert the compound into its corresponding amine.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonyl chloride for the initial synthesis, and various catalysts for oxidation and reduction reactions. The conditions for these reactions vary but generally involve controlled temperatures and the presence of specific catalysts .
Major Products Formed
The major products formed from these reactions include acetic acid from oxidation, amines from reduction, and various substituted compounds from substitution reactions .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethoxyacetimidate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biological molecules for research purposes.
Industry: It is used in the production of fine chemicals and other industrial products.
Wirkmechanismus
The mechanism of action of ethyl 2-ethoxyacetimidate hydrochloride involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate that is converted to acetic acid through a series of catalytic steps involving ethanol and acetaldehyde . The pathways involved in these reactions are complex and depend on the specific conditions and catalysts used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-ethoxyacetimidate hydrochloride can be compared with other similar compounds such as:
Ethyl acetimidate hydrochloride: This compound has a similar structure but different functional groups, leading to different reactivity and applications.
Ethyl 2-chloroacetimidate hydrochloride: This compound has a chlorine atom in place of the ethoxy group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity and the range of applications it has in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H14ClNO2 |
|---|---|
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
ethyl 2-ethoxyethanimidate;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-8-5-6(7)9-4-2;/h7H,3-5H2,1-2H3;1H |
InChI-Schlüssel |
AHUFQALUVKWWMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(=N)OCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)









